molecular formula C28H27N3O3S2 B2787705 N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 684231-83-2

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2787705
CAS No.: 684231-83-2
M. Wt: 517.66
InChI Key: ZHPZSBHXMMDBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1,3-thiazol-2-yl group substituted with a 4-isopropylphenyl moiety at the 4-position. The benzamide core is further modified at the para position with a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group. Its synthesis likely involves multi-step reactions, including sulfonylation, coupling of thiazole intermediates, and Friedel-Crafts alkylation, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S2/c1-19(2)20-7-9-22(10-8-20)26-18-35-28(29-26)30-27(32)23-11-13-25(14-12-23)36(33,34)31-16-15-21-5-3-4-6-24(21)17-31/h3-14,18-19H,15-17H2,1-2H3,(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPZSBHXMMDBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the isoquinoline and thiazole intermediates. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the isoquinoline core.

The thiazole moiety can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The final step involves the coupling of the isoquinoline and thiazole intermediates with a benzamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the isoquinoline moiety can lead to the formation of quinoline derivatives, while reduction of the thiazole ring can yield dihydrothiazole derivatives.

Scientific Research Applications

N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets. For example, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, preventing the conversion of substrates involved in cancer cell proliferation . The sulfonyl and thiazole groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several sulfonamide- and thiazole-containing derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name / ID (CAS or Reference) Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzamide-thiazole 4-isopropylphenyl, tetrahydroisoquinoline-sulfonyl ~503.6 g/mol Combines lipophilic isopropylphenyl with a rigid tetrahydroisoquinoline-sulfonyl group, enhancing binding to hydrophobic pockets .
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (533869-09-9) Benzamide-benzothiazole Ethoxy-ethylbenzothiazole, tetrahydroisoquinoline-sulfonyl ~549.6 g/mol Benzothiazole instead of thiazole; ethyl-ethoxy substituents may improve solubility but reduce metabolic stability.
4-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide (690695-93-3) Sulfonamide-thiazole 4-isopropylphenyl, sulfonamide 373.5 g/mol Simplified structure lacking the tetrahydroisoquinoline group; lower molecular weight suggests higher bioavailability but reduced target specificity.
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (313660-14-9) Benzamide-thiazole Diethylsulfamoyl, 4-nitrophenyl ~444.5 g/mol Nitrophenyl enhances electron-withdrawing effects, potentially influencing redox activity. Diethylsulfamoyl may alter pharmacokinetics.
N-(4-(1,3-benzothiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide (690960-07-7) Propanamide-benzothiazole-triazole Chlorophenyl-thiazolo-triazole ~579.1 g/mol Complex triazole-thiazole hybrid; chlorine atom may enhance halogen bonding but increase toxicity risks.

Pharmacological and Physicochemical Properties

  • Target Compound: The tetrahydroisoquinoline-sulfonyl group may enhance binding to serotonin or adrenergic receptors, as seen in similar isoquinoline derivatives . The isopropylphenyl group increases logP (~3.5), suggesting moderate membrane permeability.
  • Analogues :
    • Compound 533869-09-9 (benzothiazole derivative): The ethoxy group reduces logP (~2.8), improving aqueous solubility but possibly limiting blood-brain barrier penetration .
    • Compound 313660-14-9 (nitrophenyl variant): The nitro group introduces polarity (logP ~2.2) and may confer antibacterial activity via nitroreductase activation .

Q & A

Q. What are the key synthetic pathways for synthesizing N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with the preparation of thiazole and tetrahydroisoquinoline intermediates. Key steps include:
  • Coupling reactions : Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones (e.g., 4-(propan-2-yl)phenyl-substituted precursors) under controlled pH (6–7) and temperature (60–80°C) .
  • Sulfonylation : Introduction of the tetrahydroisoquinoline sulfonyl group using sulfonyl chlorides in anhydrous dichloromethane or DMF, requiring inert atmospheres to prevent oxidation .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., thiazole protons at δ 7.2–7.8 ppm, sulfonyl groups at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 509.2) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Q. What functional groups dominate the compound’s reactivity?

  • Answer : The thiazole ring (electron-deficient), sulfonamide group (hydrogen-bond acceptor), and benzamide moiety (planar structure for π-π stacking) govern interactions with biological targets .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :
  • Structural Validation : Re-analyze NMR and crystallography data to confirm compound identity (e.g., positional isomerism in sulfonyl groups may cause discrepancies) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., AGK2 as a reference inhibitor for sirtuin studies) .
  • SAR Studies : Compare analogs (e.g., bromophenyl vs. propan-2-ylphenyl substitutions) to isolate structure-activity relationships .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with toluene for sulfonylation to reduce side reactions .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Flow Chemistry : Continuous flow reactors improve temperature control for thiazole cyclization, achieving >80% yield .

Q. How does the tetrahydroisoquinoline sulfonyl group influence target binding?

  • Answer : Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with Lys123 in sirtuin 2, while the tetrahydroisoquinoline moiety induces conformational changes in the active site .

Key Challenges and Recommendations

  • Contradictory Solubility Data : Use standardized DMSO stock solutions (10 mM) for biological assays to avoid precipitation .
  • Metabolic Stability : Incorporate microsomal stability assays (e.g., human liver microsomes) early in optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.